![molecular formula C12H9F3N2O4 B2826699 乙酸2-氰基-2-[2-硝基-5-(三氟甲基)苯基]酯 CAS No. 339278-07-8](/img/structure/B2826699.png)

乙酸2-氰基-2-[2-硝基-5-(三氟甲基)苯基]酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

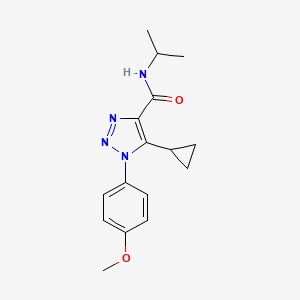

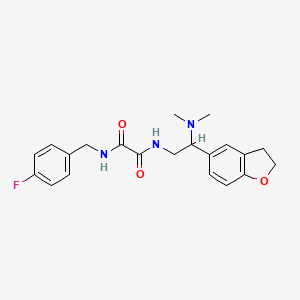

Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is a chemical compound with the molecular formula C12H9F3N2O4 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate involves a reaction under protection of inert gas, in the presence of an organic solvent. The reaction is thermopositive, therefore progressively adding formaldehyde in batches helps control the reaction temperature at 25-40 ℃ .Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is characterized by an average mass of 302.206 Da and a monoisotopic mass of 302.051453 Da .Chemical Reactions Analysis

The chemical reactivity of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate allows it to participate in a variety of condensation and substitution reactions . It is also used as a reactant in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate are influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .科学研究应用

喹啉的合成

通过涉及乙基2-氰基乙酸酯和三氟乙酰亚胺氯化物衍生物的反应,合成了乙基2-氰基-4,4,4-三氟-3-(苯基氨基)丁-2-烯酸酯。此过程通过分子内环化作用定量生成取代的(三氟甲基)喹啉-3-腈衍生物,展示了该化合物在创建复杂喹啉结构中的效用 (Darehkordi 等,2018)。

异羟肟酸和脲的合成

乙基2-氰基-2-(4-硝基苯磺酰氧基亚氨基)乙酸酯介导的洛森重排反应已被证明是合成羧酸脲的有效方法。此过程允许在不发生外消旋的情况下获得良好的收率,突出了其在生产异羟肟酸和脲中的重要性,这在各种化学和制药应用中至关重要 (Thalluri 等,2014)。

亲核取代反应

探索了氯苯与乙基氰基乙酸酯和乙基丙二酸酯的钾盐的反应性,导致顺利的亲核取代和2-硝基苯基丙二酸酯衍生物的形成。然后可以将这些衍生物转化为羟吲哚和吲哚衍生物,展示了该化合物在合成杂环化合物中的多功能性 (Grob & Weißbach,1961)。

抗氧化酚类化合物的提取

对胡桃仁的研究发现乙酸乙酯是提取抗氧化酚类化合物的有效溶剂,展示了该化合物在天然产物提取中的效用以及与抗氧化活性相关的潜在健康益处 (Zhang 等,2009)。

催化反应和水解

在过量水存在下酯的水解研究利用了固体酸(如 Cs2.5H0.5PW12O40),展示了该化合物在催化中的应用及其在环境友好条件下促进水解反应的有效性 (Kimura 等,1997)。

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-5-7(12(13,14)15)3-4-10(8)17(19)20/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJXXNOGCWDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)

![1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2826626.png)

![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)

![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

![3-allyl-4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2826634.png)